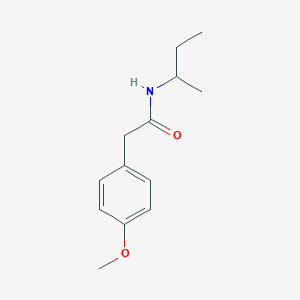![molecular formula C19H17FN2O4 B5123576 ethyl N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-beta-alaninate](/img/structure/B5123576.png)
ethyl N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-beta-alaninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-beta-alaninate is a synthetic compound that has gained a lot of attention in scientific research. It is commonly referred to as EF5 and is used as a hypoxia marker in cancer research. This compound has unique properties that make it an ideal candidate for studying hypoxia in tumors.
作用机制
EF5 is a nitroimidazole compound that undergoes bioreductive metabolism in hypoxic cells. In the presence of low oxygen, EF5 is reduced to a highly reactive intermediate, which binds to macromolecules in the cell. This binding is irreversible and allows for the identification of hypoxic cells. EF5 is preferentially taken up by hypoxic cells and has minimal binding to normoxic cells, making it an ideal hypoxia marker.
Biochemical and Physiological Effects:
EF5 has been shown to have minimal toxicity in animal models and in clinical trials. It is rapidly cleared from the body and has a half-life of approximately 2 hours. EF5 has been shown to be stable in human blood and plasma, making it an ideal candidate for clinical use. In addition, EF5 has been shown to be effective in identifying hypoxic regions in a variety of tumor types, including breast, lung, and head and neck cancers.
实验室实验的优点和局限性
The use of EF5 as a hypoxia marker has several advantages. It is a non-invasive method for identifying hypoxic regions in tumors. It can be administered prior to imaging or biopsy, allowing for the identification of hypoxic regions in real-time. EF5 has been shown to be effective in identifying hypoxic regions in a variety of tumor types, making it a versatile tool for cancer research.
However, EF5 does have some limitations. It requires specialized equipment and expertise for its synthesis and administration. It is also a relatively expensive compound, which may limit its use in some research settings.
未来方向
There are several future directions for the use of EF5 in scientific research. One potential application is the use of EF5 in combination with other hypoxia markers to improve the accuracy of hypoxia identification. Another potential application is the use of EF5 in combination with chemotherapy or radiation therapy to improve treatment outcomes in hypoxic tumors. In addition, EF5 may have applications in other areas of research, such as cardiovascular disease and neurodegenerative disorders. Further research is needed to explore these potential applications.
Conclusion:
EF5 is a synthetic compound that has unique properties that make it an ideal hypoxia marker in cancer research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. EF5 has several potential future directions for research, including its use in combination with other hypoxia markers and in combination with chemotherapy or radiation therapy. Further research is needed to explore these potential applications and to fully understand the potential of EF5 in scientific research.
合成方法
The synthesis of EF5 involves the reaction of 2-(3-fluorophenyl)-1,3-benzoxazol-5-amine with ethyl N-(tert-butoxycarbonyl)-beta-alanine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields EF5 as a white solid with a purity of greater than 95%.
科学研究应用
EF5 is primarily used as a hypoxia marker in cancer research. Hypoxia is a condition in which the oxygen supply to a tissue is insufficient. Tumors are known to have a hypoxic microenvironment, which can lead to resistance to chemotherapy and radiation therapy. EF5 is used to identify and quantify hypoxic regions in tumors. It is administered to the patient prior to imaging or biopsy, and it binds to hypoxic cells in the tumor. This allows researchers to identify the hypoxic regions in the tumor and study their characteristics.
属性
IUPAC Name |
ethyl 3-[[2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-2-25-17(23)8-9-21-18(24)12-6-7-16-15(11-12)22-19(26-16)13-4-3-5-14(20)10-13/h3-7,10-11H,2,8-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNUWZAKTKDPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-beta-alaninate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5123493.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5123505.png)
![methyl 4-({4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoate](/img/structure/B5123507.png)
![N~2~-acetyl-N~1~-{[(diphenylmethyl)amino]carbonyl}isoleucinamide](/img/structure/B5123523.png)
![5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123531.png)
![N-[4-(N-{[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5123535.png)
![1-benzyl-4-[2-(2-fluorophenyl)-1-methylethyl]piperazine](/img/structure/B5123546.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5123551.png)
![benzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B5123557.png)

![N-(3-{[2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5123574.png)
![4-[(diphenylmethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5123582.png)

![2-({2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5123596.png)